molecular formula C7H5Cl2N3 B1611532 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 61098-38-2

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1611532
CAS RN: 61098-38-2
M. Wt: 202.04 g/mol
InChI Key: MHHPDYKCYDVOBD-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a type of N-heterocyclic compound . It’s part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been reported .


Molecular Structure Analysis

The molecular formula of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is C8H5Cl2N3O . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is 230.05 g/mol . It has a topological polar surface area of 47.3 Ų .

Scientific Research Applications

Synthesis and Derivative Formation

  • Derivative Formation : Derivatives of pyrazolo[1,5-a]pyrimidines, including 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine, have been synthesized to explore structurally related compounds. These include derivatives of the pyrazolo[4,3-d]pyrimidines, which are crucial in studying nucleoside antibiotics like formycin and formycin B (Long, Gerster, & Townsend, 1970).

Crystal Structure Analysis

  • Structural Analysis : The crystal structure of derivatives of pyrazolo[1,5-a]pyrimidines has been determined to understand their molecular configurations and interactions. This includes analysis through X-ray diffraction and comparison with semi-empirical data (Frizzo et al., 2009).

Antimicrobial Activity

  • Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).

Synthesis Techniques and Applications

  • Efficient Synthesis Methods : Novel methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the potential for creating a wide range of substances with varied biological activities (Atta, 2011).
  • One-Step Reaction Synthesis : Innovative one-step synthesis techniques for new pyrazolo[1,5-a]pyrimidines have been reported, indicating the efficiency and versatility of these compounds in chemical synthesis (Bassoude et al., 2011).

Fluorophore Development

  • Functional Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines have been utilized as intermediates in the preparation of novel functional fluorophores, indicating their use in the development of fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Medical Applications

  • Cancer Treatment Research : Compounds structurally related to 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticancer properties, contributing to ongoing research in cancer treatment (Lu Jiu-fu et al., 2015).
  • Stroke Treatment Research : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors for treating acute ischemic stroke, showcasing the potential medical applications of these compounds (Mukaiyama et al., 2007).

Future Directions

The synthetic transformations involving pyrazolo[1,5-a]pyrimidine still represent a research priority . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion also highlights their potential in creating new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-6(8)11-5-2-3-10-12(5)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHPDYKCYDVOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494479
Record name 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine

CAS RN

61098-38-2
Record name 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61098-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Saito, T Obitsu, C Minamoto, T Sugiura… - Bioorganic & medicinal …, 2011 - Elsevier
To identify structurally novel CRF1 receptor antagonists, a series of bicyclic core antagonists, pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines and …
Number of citations: 56 www.sciencedirect.com
T Kosugi, DR Mitchell, A Fujino, M Imai… - Journal of Medicinal …, 2012 - ACS Publications
A novel class of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) inhibitors was discovered through screening a kinase-focused library. A homology model of …
Number of citations: 55 pubs.acs.org

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